4-Carbomethoxy Valeraldehyde

Description

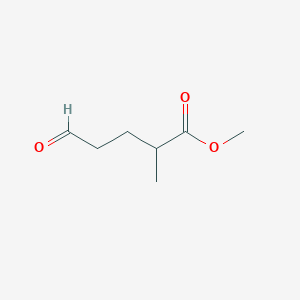

4-Carbomethoxy Valeraldehyde (4-CMV) is a modified aldehyde derivative characterized by a carbomethoxy (ester) group at the 4-position of its pentanal backbone. Structurally, it combines the reactivity of an aldehyde functional group with the steric and electronic effects of the carbomethoxy substituent. This compound is of interest in organic synthesis, particularly in the development of dendrimers and pharmaceutical analogs. For instance, 4-CMV derivatives, such as the G4 1-(4-carbomethoxy) pyrrolidone-terminated PAMAM dendrimer, demonstrate strong host-guest binding capabilities for carboxylates, attributed to lipophilic interactions within the dendrimer core . Additionally, 4-CMV-related modifications in fentanyl analogs, like carfentanil, alter molecular energy landscapes, suggesting enhanced binding stability in opioid receptors .

Synthesis routes for 4-CMV derivatives involve cyanide cleavage and oxidation steps, as demonstrated in the preparation of 4-carbomethoxy compounds from pethidine analogs . Applications span nanotechnology (e.g., nano-carriers for carboxylates) , separation science (e.g., selective binding in macrocycles) , and industrial chemistry.

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 2-methyl-5-oxopentanoate |

InChI |

InChI=1S/C7H12O3/c1-6(4-3-5-8)7(9)10-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

KXCKDTPERALVNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=O)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Selected Aldehydes

| Compound | Molecular Formula | Boiling Point (°C) | Dipole Moment (D) | Water Solubility | Key Applications |

|---|---|---|---|---|---|

| 4-Carbomethoxy Valeraldehyde | C₇H₁₂O₃ | Not reported | ~2.6 (estimated) | Moderate | Dendrimers, pharmaceuticals |

| Valeraldehyde | C₅H₁₀O | 103 | 2.57 | Slightly soluble | Flavors, rubber accelerators |

| Isovaleraldehyde | C₅H₁₀O | 92–94 | 2.60 | Low | Fragrances, resins |

| Hexanal | C₆H₁₂O | 131 | 2.49 | Insoluble | Aroma compounds, plastics |

| Benzaldehyde | C₇H₆O | 179 | 3.02 | Low | Pharmaceuticals, dyes |

- Structural Differentiation : The carbomethoxy group in 4-CMV introduces polarity and steric hindrance compared to linear aldehydes like valeraldehyde. This enhances its binding affinity in host-guest systems (e.g., dendrimer-carboxylate interactions) .

- Dipole Moments : While valeraldehyde and isovaleraldehyde exhibit similar dipole moments (2.57–2.60 D) , 4-CMV’s ester group likely increases polarity, influencing solubility and reactivity.

Chemical Reactivity and Functional Behavior

Table 2: Reactivity in Key Reactions

- Aldol Condensation : Valeraldehyde undergoes efficient self- and cross-condensation catalyzed by metal oxides (e.g., FeO–CaO) , whereas 4-CMV’s carbomethoxy group may hinder nucleophilic attack, reducing reactivity.

- Host-Guest Chemistry : 4-CMV-terminated dendrimers bind carboxylates (e.g., 3-hydroxy-2-naphthoate) with higher stoichiometry (40 weak binding units) compared to simpler aldehydes .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 4-Carbomethoxy Valeraldehyde, and how are they validated?

- Methodology : High-performance liquid chromatography (HPLC) using EPA Method TO-11/IP-6A and ASTM® D5197 is widely employed for aldehyde quantification. These methods involve derivatization with LpDNPH followed by separation on SUPELCOSIL™ LC-18 columns .

- Validation : Recovery studies (e.g., 90% for valeraldehyde) and mass balance analyses ensure method accuracy. For example, valeraldehyde shows minimal breakthrough (<5%) in sampler validation, confirming reliability .

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Safety Measures :

- Use personal protective equipment (PPE) to avoid skin/eye contact and inhalation .

- Store in sealed containers away from ignition sources (flammability hazard) .

- Follow OSHA guidelines for aldehydes, including fume hood use and emergency spill protocols .

Q. How is this compound synthesized, and what purity benchmarks are critical?

- Synthesis : Photoinduced electron transfer methods (e.g., using acridinium ions under visible light) achieve selective oxygenation of precursors. Reaction conditions (solvent, catalyst, temperature) are optimized to minimize side products .

- Purity Control : HPLC analysis (≥98% purity) and spectroscopic validation (IR, NMR) confirm structural integrity and purity .

Q. What are common contaminants in this compound synthesis, and how are they mitigated?

- Contaminants : Residual solvents, unreacted precursors, or oxidation byproducts (e.g., carboxylic acids).

- Mitigation : Purification via column chromatography or recrystallization, followed by GC-MS or HPLC to verify purity .

Advanced Research Questions

Q. How can computational methods predict the spectroscopic and electronic properties of this compound?

- Approach : Quantum calculations using GAMESS software determine HOMO-LUMO gaps (e.g., 164.892 eV for valeraldehyde), vibrational frequencies, and NMR chemical shifts. These predictions align with experimental IR and UV-Vis data .

- Utility : Guides experimental design by identifying reactive sites and stability under optical/electrochemical conditions .

Q. How to resolve discrepancies in recovery rates during aldehyde quantification (e.g., valeraldehyde vs. isovaleraldehyde)?

- Analysis :

| Aldehyde | Average Recovery (%) | Breakthrough (%) |

|---|---|---|

| Valeraldehyde | 90–95 | <5 |

| Isovaleraldehyde | 80–85 | Undetermined |

| Source: Backup Data Report |

- Resolution : Adjust derivatization time or sampler loading to address incomplete DNPH reactions. Validate with spiked controls and mass balance studies .

Q. What experimental designs optimize stability studies for this compound under varying pH and temperature?

- Design :

- Variables : pH (2–12), temperature (4°C–40°C), solvent polarity.

- Metrics : Degradation kinetics via HPLC, Arrhenius plots for activation energy.

- Findings : Stability decreases in polar solvents (e.g., ethanol) and alkaline conditions .

Q. How to interpret conflicting spectroscopic data during structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.